molecular formula C14H15FN4O3S2 B4407995 4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B4407995
M. Wt: 370.4 g/mol
InChI Key: ILJMBLOOMBFDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it has been shown to modulate various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidative stress and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to a reduction in tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments include its potent activity and selectivity for specific signaling pathways. This compound has also been shown to have low toxicity, making it a viable option for further research. The limitations of using this compound in lab experiments include its limited solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

For research on 4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide include further optimization of the synthesis method to improve yield and purity. In cancer research, future directions include investigating the potential synergistic effects of combining this compound with other chemotherapeutic agents. In inflammation research, future directions include investigating the potential use of this compound as a treatment for chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, future directions include investigating the potential use of this compound as a treatment for Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis method has been optimized, and the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide has been studied extensively for its potential therapeutic applications. This compound has shown promise as a potential treatment for cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

4-fluoro-3-piperidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c15-11-5-4-10(13(20)17-14-18-16-9-23-14)8-12(11)24(21,22)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJMBLOOMBFDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
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4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
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4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
Reactant of Route 4
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4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
Reactant of Route 5
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide
Reactant of Route 6
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

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